molecular formula C21H25N5O4S B2359622 3-[4-(2-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]-6-(2-METHYLPROPYL)-4H,5H,6H,7H-[1,2]THIAZOLO[4,3-D]PYRIMIDINE-5,7-DIONE CAS No. 1251672-16-8

3-[4-(2-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]-6-(2-METHYLPROPYL)-4H,5H,6H,7H-[1,2]THIAZOLO[4,3-D]PYRIMIDINE-5,7-DIONE

Cat. No.: B2359622
CAS No.: 1251672-16-8
M. Wt: 443.52
InChI Key: KHGXRCYVTKXYGX-UHFFFAOYSA-N
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Description

3-[4-(2-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]-6-(2-METHYLPROPYL)-4H,5H,6H,7H-[1,2]THIAZOLO[4,3-D]PYRIMIDINE-5,7-DIONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an isothiazolo[4,3-d]pyrimidine core, a piperazine ring, and a methoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]-6-(2-METHYLPROPYL)-4H,5H,6H,7H-[1,2]THIAZOLO[4,3-D]PYRIMIDINE-5,7-DIONE typically involves multiple steps, including the formation of the isothiazolo[4,3-d]pyrimidine core, the introduction of the piperazine ring, and the attachment of the methoxyphenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow chemistry and automated synthesis platforms. These methods aim to optimize yield, purity, and cost-effectiveness while ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

3-[4-(2-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]-6-(2-METHYLPROPYL)-4H,5H,6H,7H-[1,2]THIAZOLO[4,3-D]PYRIMIDINE-5,7-DIONE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of the original compound.

Scientific Research Applications

3-[4-(2-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]-6-(2-METHYLPROPYL)-4H,5H,6H,7H-[1,2]THIAZOLO[4,3-D]PYRIMIDINE-5,7-DIONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[4-(2-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]-6-(2-METHYLPROPYL)-4H,5H,6H,7H-[1,2]THIAZOLO[4,3-D]PYRIMIDINE-5,7-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-[4-(2-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]-6-(2-METHYLPROPYL)-4H,5H,6H,7H-[1,2]THIAZOLO[4,3-D]PYRIMIDINE-5,7-DIONE include other isothiazolo[4,3-d]pyrimidine derivatives and piperazine-containing compounds. These compounds may share structural similarities but differ in their functional groups or substituents.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-6-(2-methylpropyl)-4H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O4S/c1-13(2)12-26-19(27)17-16(22-21(26)29)18(31-23-17)20(28)25-10-8-24(9-11-25)14-6-4-5-7-15(14)30-3/h4-7,13H,8-12H2,1-3H3,(H,22,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHGXRCYVTKXYGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=NSC(=C2NC1=O)C(=O)N3CCN(CC3)C4=CC=CC=C4OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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